molecular formula C18H14FNOS2 B4556117 3-(4-ethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(4-ethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4556117
M. Wt: 343.4 g/mol
InChI Key: YSLPLGPNBFLLRB-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H14FNOS2 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.05008458 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiazolidinone derivatives involves various chemical reactions that contribute significantly to the field of organic and medicinal chemistry. For instance, the synthesis and characterization of such compounds are crucial for understanding their potential biological activities. Studies like the one conducted by Spoorthy et al. (2021) and Yolal et al. (2012) provide detailed insights into the synthetic pathways and structural elucidation of these compounds, which is fundamental for their further application in drug development (Spoorthy et al., 2021) (Yolal et al., 2012).

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazolidinone derivatives. This is significant in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi. Research by Deep et al. (2014) and others demonstrates the efficacy of these compounds against a variety of microbial strains, underscoring their potential as novel antimicrobial agents (Deep et al., 2014).

Anticancer Activity

The anticancer potential of thiazolidinone derivatives is another significant area of research. Compounds synthesized from this chemical backbone have been evaluated for their ability to inhibit the growth of various cancer cell lines. Studies such as those by Fathy et al. (2017) show promising results in the fight against cancer, with some derivatives exhibiting significant anticancer activities (Fathy et al., 2017).

Anti-inflammatory and Analgesic Activities

The exploration of anti-inflammatory and analgesic properties of thiazolidinone derivatives is crucial for the development of new therapeutic agents. Research indicates that certain derivatives possess significant anti-inflammatory and analgesic effects, making them potential candidates for treating conditions characterized by inflammation and pain (Khalifa & Abdelbaky, 2008).

Properties

IUPAC Name

(5Z)-3-(4-ethylphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNOS2/c1-2-12-5-9-15(10-6-12)20-17(21)16(23-18(20)22)11-13-3-7-14(19)8-4-13/h3-11H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLPLGPNBFLLRB-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-(4-ethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-(4-ethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-(4-ethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
3-(4-ethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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